molecular formula C21H16N6OS B2638701 4-(1H-pyrrol-1-yl)-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide CAS No. 1903425-58-0

4-(1H-pyrrol-1-yl)-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide

Cat. No.: B2638701
CAS No.: 1903425-58-0
M. Wt: 400.46
InChI Key: OPOCVNPMGXGJNU-UHFFFAOYSA-N
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Description

This compound is a heterocyclic benzamide derivative featuring a [1,2,4]triazolo[4,3-b]pyridazine core substituted with a thiophen-3-yl group at position 6 and a 4-(1H-pyrrol-1-yl)benzamide moiety linked via a methylene bridge. Its structure combines aromatic and heteroaromatic systems, which are common in kinase inhibitors and anticancer agents . The thiophene and pyrrole substituents may enhance π-π stacking interactions with biological targets, while the triazolopyridazine scaffold contributes to metabolic stability and solubility .

Properties

IUPAC Name

4-pyrrol-1-yl-N-[(6-thiophen-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N6OS/c28-21(15-3-5-17(6-4-15)26-10-1-2-11-26)22-13-20-24-23-19-8-7-18(25-27(19)20)16-9-12-29-14-16/h1-12,14H,13H2,(H,22,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPOCVNPMGXGJNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=CC=C(C=C2)C(=O)NCC3=NN=C4N3N=C(C=C4)C5=CSC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(1H-pyrrol-1-yl)-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide , with the CAS number 1903425-58-0 , is a complex organic molecule notable for its potential biological activities. This compound features a unique structural arrangement that includes a pyrrole ring, a thiophene moiety, and a triazolo[4,3-b]pyridazine scaffold. Such heterocyclic structures are of significant interest in medicinal chemistry due to their diverse biological interactions.

The molecular formula of this compound is C21H16N6OSC_{21}H_{16}N_{6}OS, with a molecular weight of 400.5 g/mol . The presence of multiple heteroatoms suggests a range of possible interactions with biological targets.

PropertyValue
Molecular FormulaC21H16N6OS
Molecular Weight400.5 g/mol
CAS Number1903425-58-0

Antiparasitic Activity

Research indicates that compounds similar to This compound exhibit significant antiparasitic effects. Specifically, studies have shown efficacy against pathogens such as Cryptosporidium, which causes cryptosporidiosis—a disease particularly harmful to immunocompromised individuals. The structural motifs present in this compound may interact with specific biological pathways involved in parasite metabolism and reproduction .

Antitumor Activity

The compound has also been evaluated for its antitumor properties. In various studies, derivatives featuring similar structures have demonstrated potent activity against cancer cell lines. For instance, compounds within the same family have shown IC50 values in the low micromolar range against cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). The mechanism of action often involves the inhibition of tubulin polymerization, which is critical for cell division .

Study on Antitumor Activity

In a study evaluating various derivatives of triazolo[4,3-b]pyridazine compounds, one derivative exhibited an IC50 value of 0.008 μM against A549 cells and 0.012 μM against HT-1080 cells. This highlights the potential of structurally related compounds in targeting cancer cells effectively .

Interaction Studies

Interaction studies involving this compound suggest that it may bind effectively to biological macromolecules, influencing cellular pathways related to apoptosis and cell cycle regulation. For example, compounds with similar scaffolds have been shown to induce caspase-dependent apoptosis in cancer cell lines .

Future Directions

Further research is warranted to explore:

  • Mechanistic Studies : Detailed investigations into how this compound interacts at the molecular level with specific targets.
  • In Vivo Studies : Evaluating the pharmacokinetics and therapeutic efficacy in animal models.
  • Structure-Activity Relationship (SAR) : Understanding how modifications to the chemical structure affect biological activity.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula for this compound is C21H16N6OSC_{21}H_{16}N_{6}OS, with a molecular weight of 400.5 g/mol. The presence of multiple heterocycles in its structure suggests a diverse range of interactions with biological targets. The thiazole and pyridine rings contribute to its potential as a pharmacological agent.

Antimicrobial Activity

Research indicates that compounds similar to 4-(1H-pyrrol-1-yl)-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide exhibit significant antimicrobial properties. For example, derivatives of benzamide have been evaluated for their activity against various pathogens, including Mycobacterium tuberculosis and other resistant bacterial strains. The compound's structure allows for effective interaction with bacterial enzymes, inhibiting their function and leading to cell death .

Anti-cancer Properties

The compound has shown promise in anti-cancer research. Studies have demonstrated that similar benzamide derivatives can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways involved in cell proliferation and survival. In vitro studies have reported significant cytotoxic effects against human cancer cell lines .

Anti-inflammatory Effects

Compounds with similar structural motifs have been investigated for their anti-inflammatory effects. They may inhibit the production of pro-inflammatory cytokines and enzymes, providing a therapeutic avenue for treating inflammatory diseases .

Case Study 1: Anti-tubercular Activity

In a study assessing the anti-tubercular activity of related compounds, several derivatives were synthesized and tested against Mycobacterium tuberculosis. Compounds showed IC50 values ranging from 1.35 to 2.18 μM, indicating potent activity against the pathogen . This highlights the potential application of our compound in developing new anti-tubercular agents.

Case Study 2: Cytotoxicity Evaluation

A series of compounds structurally related to This compound were evaluated for cytotoxicity on human embryonic kidney cells (HEK293). The results indicated that most compounds were non-toxic at therapeutic concentrations . This is crucial for ensuring safety in potential therapeutic applications.

Comparison with Similar Compounds

Key Observations:

  • Substituent Impact : The thiophen-3-yl group in the target compound may offer enhanced metabolic stability compared to cyclopropylpyrazole (vebreltinib) or methylpyrazole (PF-4254644), as sulfur-containing heterocycles often resist oxidative degradation .
  • Potency: While vebreltinib and PF-4254644 exhibit sub-nanomolar potency against c-Met, the target compound’s activity remains uncharacterized. Pyrrole and thiophene substituents could modulate selectivity for kinases like VEGFR or PDGFR .
  • Synthetic Accessibility : Derivatives like ethyl N-benzoyl-glycinate () highlight the versatility of the triazolopyridazine core for functionalization, though the target compound’s benzamide linkage may require multi-step coupling reactions .

Pharmacokinetic and Pharmacodynamic Comparisons

  • Metabolism : Triazolopyridazines are prone to CYP450-mediated oxidation, but electron-rich substituents (e.g., thiophene, pyrrole) in the target compound may reduce susceptibility compared to vebreltinib’s indazole and cyclopropyl groups .
  • Solubility: The benzamide moiety in the target compound likely improves aqueous solubility relative to PF-4254644’s hydrophobic quinoline group .
  • Selectivity : Vebreltinib’s difluoro(indazolyl)methyl group enhances kinase selectivity, whereas the target compound’s pyrrole-thiophene combination may broaden target interactions .

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